molecular formula C17H11N3OS3 B2456256 (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 477486-58-1

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2456256
CAS No.: 477486-58-1
M. Wt: 369.48
InChI Key: DFRHIYJYMYMBPY-BQYQJAHWSA-N
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Description

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of benzo[d]thiazole, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole-2-amine with thiazole-2-carboxylic acid, followed by the coupling of the resulting intermediate with thiophene-2-carboxaldehyde under basic conditions to form the final acrylamide product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their biological activity and use in medicinal chemistry.

    Thiazole derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

    Thiophene derivatives: Widely used in materials science for the development of organic electronics.

Uniqueness

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the combination of three different heterocyclic moieties in a single molecule

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS3/c21-15(8-7-11-4-3-9-22-11)20-17-19-13(10-23-17)16-18-12-5-1-2-6-14(12)24-16/h1-10H,(H,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRHIYJYMYMBPY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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